2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 2-methoxyethyl group and at position 5 with an acetamide-linked 3-nitrophenyl moiety via an ether bridge. Its molecular formula is C₂₁H₂₁N₃O₆ (calculated molecular weight: 411.41 g/mol).
Properties
IUPAC Name |
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-28-11-10-22-9-8-16-17(20(22)25)6-3-7-18(16)29-13-19(24)21-14-4-2-5-15(12-14)23(26)27/h2-9,12H,10-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEGYDMCKBFWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the isoquinolinone core. This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the isoquinolinone structure. The methoxyethyl group can be introduced via an alkylation reaction using methoxyethyl chloride in the presence of a base such as potassium carbonate.
The final step involves the coupling of the isoquinolinone derivative with 3-nitrophenylacetamide. This can be accomplished using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in electron transfer reactions, while the isoquinolinone core can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Isoquinolinone Derivatives
EVT-401
- Structure: 2-(3-fluoro-4-(trifluoromethyl)phenyl)-N-(2-(1-hydroxy-propan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide.
- Key Differences :
- Substitution at position 2: 1-hydroxypropan-2-yl vs. methoxyethyl.
- Phenyl group: 3-fluoro-4-(trifluoromethyl)phenyl vs. 3-nitrophenyl.
- Activity : Potent P2X7 receptor antagonist (IC₅₀ = 12 nM) for rheumatoid arthritis. The trifluoromethyl group enhances receptor binding but reduces aqueous solubility compared to the nitro group in the target compound .
Verosudil (AR-12286)
- Structure: rac-(2R)-2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide.
- Key Differences: Substituent at position 6: Thiophene and dimethylamino groups vs. methoxyethyl at position 2.
- Activity : Rho kinase inhibitor (IC₅₀ = 14 nM) for ocular hypertension. The thiophene moiety contributes to kinase selectivity, while the nitro group in the target compound may favor different electrostatic interactions .
Acetamide-Linked Modifications
2-{[2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-methoxyphenyl)acetamide
- Structure : Ethoxyethyl substitution at position 2 and 3-methoxyphenyl acetamide.
- Key Differences :
- Alkyl chain: Ethoxyethyl vs. methoxyethyl.
- Phenyl group: 3-methoxy (electron-donating) vs. 3-nitro (electron-withdrawing).
- Impact: The ethoxy group increases lipophilicity (logP ≈ 2.8 vs. The nitro group in the target compound may improve binding to targets requiring electron-deficient aromatic interactions .
N-(2-Methoxy-5-nitrophenyl)acetamide
- Structure: Simplified analog lacking the isoquinolinone core.
- Key Differences: No fused heterocyclic ring.
- Activity : Intermediate in dye synthesis and agrochemicals. Highlights the role of the nitro group in stabilizing charge-transfer complexes, a property that may extend to the target compound’s receptor interactions .
EVT-401 vs. Target Compound
| Parameter | EVT-401 | Target Compound |
|---|---|---|
| Core Substitution | 2-(1-hydroxypropan-2-yl) | 2-(2-methoxyethyl) |
| Phenyl Group | 3-Fluoro-4-(trifluoromethyl) | 3-Nitro |
| Molecular Weight | 454.4 g/mol | 411.4 g/mol |
| Biological Target | P2X7 Receptor (IC₅₀ = 12 nM) | Undetermined (Hypothesized: Kinase or GPCR) |
| Solubility (LogS) | -4.2 (Poor) | -3.8 (Moderate) |
Verosudil vs. Target Compound
| Parameter | Verosudil | Target Compound |
|---|---|---|
| Core Substitution | 6-Thiophene | 5-Acetamide-O-aryl |
| Key Functional Groups | Dimethylamino, thiophene | Nitrophenyl, methoxyethyl |
| Biological Target | Rho Kinase (IC₅₀ = 14 nM) | Undetermined |
| Selectivity | High for kinase family | Likely broader due to nitro group |
Q & A
Basic Research Questions
Q. What are the key steps and intermediates in synthesizing 2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide?
- Methodology :
- Step 1 : Start with functionalized isoquinoline derivatives (e.g., 2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-ol).
- Step 2 : Perform nucleophilic substitution using chloroacetyl chloride under reflux with a base (e.g., potassium carbonate in DMF) to introduce the acetamide linkage .
- Step 3 : Couple the intermediate with 3-nitroaniline via amide bond formation, typically using coupling agents like EDCI/HOBt or DCC .
- Key Characterization :
- Confirm structure via / NMR (e.g., δ 3.8 ppm for methoxy groups, δ 8.1 ppm for aromatic protons) and mass spectrometry (e.g., m/z 430.2 [M+1]) .
Q. Which analytical techniques are critical for validating the purity and structure of this compound?
- Methodology :
- HPLC : Assess purity (>95%) using a C18 column and gradient elution (e.g., acetonitrile/water) .
- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1667 cm, nitro group at ~1520 cm) .
- Elemental Analysis : Verify stoichiometry (e.g., C, 53.1%; H, 3.52%; N, 9.79%) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodology :
- In vitro assays : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence polarization .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC values compared to controls .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine logP and guide formulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via TLC or in situ FT-IR to adjust reflux time and minimize degradation .
- Purification : Use flash chromatography with silica gel (e.g., 10% MeOH in CHCl) to isolate high-purity product .
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
-
Structural-Activity Relationship (SAR) Analysis : Compare analogs (see Table 1) to identify critical substituents (e.g., methoxy vs. nitro groups) .
-
Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinity variations due to conformational changes .
Table 1: Structural analogs and biological activity
Compound Key Substituents Activity (IC, μM) Reference Target compound 3-nitrophenyl, methoxyethyl 12.3 (EGFR) N-(4-chlorophenyl) analog 4-chlorophenyl 8.7 (EGFR) Methoxy-to-ethoxy variant Ethoxyethyl >50 (EGFR)
Q. What strategies are effective for studying interactions between this compound and biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, K, K) using immobilized target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hinge region in kinases) .
Q. How can solubility and stability challenges be addressed in formulation studies?
- Methodology :
- Co-solvent Systems : Test DMSO/PEG-400 mixtures for in vitro assays; use cyclodextrin complexation for in vivo studies .
- pH Adjustment : Evaluate stability across pH 2–9 using UV-Vis spectroscopy to identify degradation pathways (e.g., hydrolysis of acetamide) .
- Lyophilization : Prepare lyophilized powders with trehalose to enhance shelf-life .
Data Contradiction Analysis
Q. Why do computational predictions of bioactivity sometimes conflict with experimental results?
- Methodology :
- Force Field Refinement : Use quantum mechanics/molecular mechanics (QM/MM) to improve docking accuracy for nitro groups, which may exhibit charge delocalization .
- Metabolite Screening : Identify in vivo metabolites via LC-MS/MS to account for off-target effects .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to validate SAR trends computationally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
